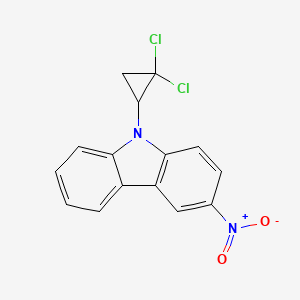
N-tert-Butyl-3-chloro-N-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-3-chloro-N-hydroxybenzamide is an organic compound with the molecular formula C11H14ClNO2. This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxybenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-chloro-N-hydroxybenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-tert-butylhydroxylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-3-chloro-N-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro substituent can be reduced to form a hydrogen substituent.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-tert-Butyl-3-chlorobenzamide.
Reduction: Formation of N-tert-Butyl-3-hydroxybenzamide.
Substitution: Formation of N-tert-Butyl-3-methoxy-N-hydroxybenzamide or N-tert-Butyl-3-ethoxy-N-hydroxybenzamide.
Aplicaciones Científicas De Investigación
N-tert-Butyl-3-chloro-N-hydroxybenzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-3-chloro-N-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the chloro and tert-butyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-3-chlorobenzamide
- N-tert-Butyl-3-hydroxybenzamide
- N-tert-Butyl-3-methoxy-N-hydroxybenzamide
Uniqueness
N-tert-Butyl-3-chloro-N-hydroxybenzamide is unique due to the presence of both chloro and hydroxy groups on the benzamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propiedades
| 93394-06-0 | |
Fórmula molecular |
C11H14ClNO2 |
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
N-tert-butyl-3-chloro-N-hydroxybenzamide |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)13(15)10(14)8-5-4-6-9(12)7-8/h4-7,15H,1-3H3 |
Clave InChI |
FEQLDHOFTNGEEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C(=O)C1=CC(=CC=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







